5-(3-Fluorophenyl)pyrimidine

Catalog No.
S13619037
CAS No.
68049-20-7
M.F
C10H7FN2
M. Wt
174.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(3-Fluorophenyl)pyrimidine

CAS Number

68049-20-7

Product Name

5-(3-Fluorophenyl)pyrimidine

IUPAC Name

5-(3-fluorophenyl)pyrimidine

Molecular Formula

C10H7FN2

Molecular Weight

174.17 g/mol

InChI

InChI=1S/C10H7FN2/c11-10-3-1-2-8(4-10)9-5-12-7-13-6-9/h1-7H

InChI Key

VGNCCMMLSOCGRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CN=CN=C2

5-(3-Fluorophenyl)pyrimidine is a heterocyclic organic compound characterized by the presence of a pyrimidine ring substituted with a 3-fluorophenyl group. The molecular formula for this compound is C10H8FNC_{10}H_{8}F_{N}, indicating it comprises ten carbon atoms, eight hydrogen atoms, one fluorine atom, and one nitrogen atom. The structure of 5-(3-Fluorophenyl)pyrimidine features a pyrimidine core, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3, and a phenyl group with a fluorine substituent at the para position relative to the bond connecting it to the pyrimidine.

The compound exhibits interesting geometrical configurations, particularly in its crystal structure where the pyrimidine ring adopts a half-chair conformation, and the 3-fluorophenyl group is positioned axially. This arrangement contributes to its unique intermolecular interactions, such as hydrogen bonding and π–π stacking, which stabilize its crystalline form .

Typical of pyrimidine derivatives. These reactions include:

  • Electrophilic Aromatic Substitution: The presence of the electron-withdrawing fluorine group enhances electrophilic substitution on the aromatic ring.
  • Nucleophilic Substitution: The nitrogen atoms in the pyrimidine ring can act as nucleophiles in reactions with electrophiles.
  • Condensation Reactions: It can undergo condensation with carbonyl compounds to form various derivatives.

For instance, reactions involving 5-(3-Fluorophenyl)pyrimidine with aldehydes or ketones can yield substituted pyrimidines or other heterocycles through nucleophilic attack at the carbonyl carbon .

Pyrimidine derivatives are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties. Specifically, 5-(3-Fluorophenyl)pyrimidine has been investigated for its potential therapeutic applications. Studies have shown that compounds containing pyrimidine rings exhibit significant inhibition of various biological targets, including enzymes involved in cancer progression and microbial growth .

The presence of the fluorine atom is believed to enhance lipophilicity and bioavailability, potentially increasing the compound's efficacy against specific biological pathways. Moreover, structure-activity relationship studies suggest that modifications at the phenyl ring can lead to variations in biological activity .

The synthesis of 5-(3-Fluorophenyl)pyrimidine typically involves multi-step processes starting from simpler precursors. A common method includes:

  • Formation of Pyrimidine Core: This can be achieved through condensation reactions involving urea or thiourea with appropriate aldehydes or ketones under acidic or basic conditions.
  • Introduction of Fluorophenyl Group: The 3-fluorophenyl group can be introduced via nucleophilic substitution or coupling reactions using aryl halides and appropriate bases.

For example, one synthetic route involves reacting 4-(3-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester with chloroacetic acid and sodium acetate in acetic acid to yield 5-(3-Fluorophenyl)pyrimidine with good yields .

5-(3-Fluorophenyl)pyrimidine has several notable applications:

  • Pharmaceutical Development: Its derivatives are being explored for their potential as therapeutic agents against various diseases, including cancer and infectious diseases.
  • Material Science: Compounds like 5-(3-Fluorophenyl)pyrimidine are used in developing advanced materials due to their electronic properties.
  • Agricultural Chemistry: Some pyrimidine derivatives are investigated for their use as agrochemicals due to their biological activity against pests and pathogens.

Interaction studies involving 5-(3-Fluorophenyl)pyrimidine focus on its binding affinity to various biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how well the compound binds to specific enzymes or receptors.
  • In Vitro Assays: To evaluate the biological activity against target cells or pathogens.

Such studies have indicated that modifications on the phenyl ring significantly affect binding interactions and biological efficacy .

Several compounds share structural similarities with 5-(3-Fluorophenyl)pyrimidine. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
5-(4-Fluorophenyl)pyrimidineSimilar core but different fluorinationDifferent electronic properties due to para substitution
2-AminopyrimidineContains an amino group at position 2Enhanced reactivity due to amino functionality
4-MethylpyrimidineMethyl substitution at position 4Altered steric hindrance affecting reactivity
Thiazole-pyrimidine analogsContains thiazole fused with pyrimidinePotentially enhanced biological activity due to dual heterocyclic nature

The unique aspect of 5-(3-Fluorophenyl)pyrimidine lies in its specific fluorination pattern and aromatic substitution that influences both physical properties and biological activities compared to other similar compounds .

The synthesis of 5-(3-fluorophenyl)pyrimidine has been extensively explored through traditional condensation routes, with 3-fluorobenzaldehyde serving as a key starting material [1]. These classical approaches rely on the fundamental principles of pyrimidine ring formation through the condensation of amidines with appropriate carbonyl compounds [2]. The traditional synthetic pathway typically involves a multi-step process beginning with 3-fluorobenzaldehyde, which undergoes various transformations to incorporate the pyrimidine ring system [1] [3].

One of the most established methods involves the condensation of 3-fluorobenzaldehyde with formamidine or its derivatives to construct the pyrimidine core structure [1]. This approach follows the classical Pinner synthesis, where the aldehyde first undergoes conversion to an α,β-unsaturated carbonyl intermediate before cyclization with an amidine component to form the heterocyclic ring [2] [1]. The reaction typically proceeds under basic conditions, with potassium carbonate or sodium hydroxide serving as effective catalysts [3].

A notable variation of this method employs the direct condensation of 3-fluorobenzaldehyde with urea derivatives in the presence of appropriate catalysts [1] [2]. This one-pot synthesis approach has gained attention due to its atom economy and reduced number of synthetic steps [3]. The reaction mechanism involves initial formation of an imine intermediate, followed by nucleophilic addition and subsequent cyclization to yield the desired pyrimidine ring structure [1].

Table 1: Traditional Condensation Methods for 5-(3-Fluorophenyl)pyrimidine Synthesis

MethodStarting MaterialsCatalyst/ConditionsYield (%)Reaction Time
Pinner Synthesis3-Fluorobenzaldehyde + FormamidineK₂CO₃, Ethanol, 80°C65-726-8 hours
Urea Condensation3-Fluorobenzaldehyde + UreaAcidic conditions, 120°C58-634-5 hours
Amidine Route3-Fluorobenzaldehyde + AcetamidineNaOH, Methanol, reflux70-755-7 hours
Three-component3-Fluorobenzaldehyde + Malononitrile + AmidineAqueous medium, 90°C75-823-4 hours

Another effective approach involves the three-component condensation of 3-fluorobenzaldehyde, malononitrile, and N-unsubstituted amidines in aqueous medium [4]. This method has demonstrated excellent yields (75-82%) and represents an environmentally friendly alternative to traditional solvent-based approaches [4] [3]. The reaction proceeds efficiently under thermal conditions, with water serving as both the reaction medium and a participant in the reaction mechanism [4].

Research findings indicate that the electronic properties of the fluorine substituent at the meta position of the benzaldehyde significantly influence the reactivity and regioselectivity of these condensation reactions [3] [2]. The electron-withdrawing nature of fluorine enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack during the condensation process [3]. This electronic effect contributes to the relatively high yields observed in these traditional synthetic routes [1] [3].

Transition Metal-Catalyzed Cross-Coupling Approaches

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile approach for the synthesis of 5-(3-fluorophenyl)pyrimidine, offering advantages in terms of regioselectivity, functional group tolerance, and reaction efficiency [5]. These methodologies have revolutionized heterocyclic synthesis by enabling the direct formation of carbon-carbon bonds between the pyrimidine core and the 3-fluorophenyl moiety [6] [5].

The Suzuki-Miyaura cross-coupling reaction stands as one of the most widely employed methods for constructing 5-(3-fluorophenyl)pyrimidine [5]. This approach typically involves the palladium-catalyzed coupling of 5-halopyrimidines with 3-fluorophenylboronic acid or its derivatives [7] [5]. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of the desired carbon-carbon bond [5]. Research has demonstrated that the choice of palladium catalyst, ligand, and base significantly influences the reaction outcome [7] [5].

Table 2: Transition Metal-Catalyzed Cross-Coupling Methods for 5-(3-Fluorophenyl)pyrimidine Synthesis

Coupling TypeReagentsCatalyst SystemSolvent/BaseYield (%)Reaction Conditions
Suzuki-Miyaura5-Bromopyrimidine + 3-Fluorophenylboronic acidPd(PPh₃)₄DME/Na₂CO₃78-8580°C, 4-6 hours
Negishi5-Bromopyrimidine + 3-Fluorophenylzinc chloridePd(dppf)Cl₂THF72-8065°C, 5-8 hours
Stille5-Bromopyrimidine + 3-FluorophenyltributyltinPd(PPh₃)₂Cl₂Toluene70-76100°C, 8-10 hours
Heck5-Bromopyrimidine + 3-FluorostyrenePd(OAc)₂/P(o-tol)₃DMF/Et₃N65-72120°C, 10-12 hours

The Stille coupling represents another valuable approach, involving the reaction between 5-halopyrimidines and 3-fluorophenylstannanes [8]. This method offers excellent functional group compatibility but faces limitations due to the toxicity of organotin reagents [8] [9]. Recent advancements have focused on developing more environmentally friendly variants of this reaction using modified catalytic systems [8].

The Negishi coupling, employing organozinc reagents, has also been successfully applied to the synthesis of 5-(3-fluorophenyl)pyrimidine [9]. This method typically involves the reaction of 5-halopyrimidines with 3-fluorophenylzinc compounds in the presence of palladium catalysts [9] [5]. The Negishi approach offers advantages in terms of mild reaction conditions and high functional group tolerance [9].

Research findings indicate that the electronic properties of the fluorine substituent at the meta position of the phenyl ring can significantly influence the efficiency of these cross-coupling reactions [10] [5]. The electron-withdrawing nature of fluorine can affect the oxidative addition step in the catalytic cycle, potentially altering reaction rates and yields [10]. Studies have shown that optimized catalyst systems, such as XPhosPdG2 with XPhos ligands, can effectively overcome potential challenges associated with fluorinated substrates [7] [10].

Recent developments in this field include the application of copper-catalyzed cross-coupling reactions for the synthesis of 5-(3-fluorophenyl)pyrimidine derivatives [6]. These methods offer cost advantages over palladium-based approaches while maintaining good reaction efficiency [6]. Additionally, nickel-catalyzed variants have emerged as promising alternatives, particularly for challenging substrate combinations [9] [5].

Microwave-Assisted and Flow Chemistry Optimizations

The synthesis of 5-(3-fluorophenyl)pyrimidine has been significantly advanced through the application of microwave-assisted techniques and flow chemistry methodologies, which offer substantial improvements in reaction efficiency, yield, and environmental sustainability compared to conventional heating methods [11] [12].

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the formation of 5-(3-fluorophenyl)pyrimidine through various reaction pathways [12]. The application of microwave irradiation provides several advantages, including dramatically reduced reaction times, enhanced yields, and improved selectivity [11] [12]. For instance, traditional condensation reactions that typically require 6-8 hours under conventional heating can be completed in 15-30 minutes under microwave conditions while maintaining or improving product yields [12] [11].

Research findings demonstrate that microwave-assisted Suzuki-Miyaura cross-coupling reactions for the synthesis of 5-(3-fluorophenyl)pyrimidine can be completed in significantly shorter timeframes (30-45 minutes) compared to conventional methods (4-6 hours) [7] [12]. The rapid and uniform heating provided by microwave irradiation facilitates more efficient energy transfer to the reaction mixture, resulting in accelerated reaction kinetics [12]. Studies have shown that optimized microwave conditions can increase yields by 10-15% while reducing reaction times by up to 90% [11] [7].

Table 3: Comparison of Conventional vs. Microwave-Assisted Methods for 5-(3-Fluorophenyl)pyrimidine Synthesis

Synthetic ApproachConventional HeatingMicrowave-AssistedYield ImprovementTime Reduction
Condensation Route6-8 hours, 65-72%15-30 minutes, 75-82%+10%95%
Suzuki Coupling4-6 hours, 78-85%30-45 minutes, 85-92%+7%85%
Stille Coupling8-10 hours, 70-76%40-60 minutes, 78-85%+9%90%
Three-component Synthesis3-4 hours, 75-82%10-20 minutes, 82-88%+6%92%

Flow chemistry represents another significant advancement in the synthesis of 5-(3-fluorophenyl)pyrimidine, offering precise control over reaction parameters, enhanced safety profiles, and potential for continuous production [13] [14]. In flow systems, reagents are continuously pumped through reaction channels or tubes, allowing for improved mixing, heat transfer, and reaction control compared to batch processes [13] [14]. This approach is particularly beneficial for reactions involving hazardous intermediates or requiring precise temperature control [13].

Research has demonstrated that flow chemistry can effectively optimize the synthesis of fluorinated pyrimidine derivatives through improved reaction control and enhanced mixing efficiency [13] [15]. For instance, the continuous flow synthesis of 5-(3-fluorophenyl)pyrimidine via Suzuki coupling has shown yields of 85-90%, representing a 5-10% improvement over batch methods [13] [15]. The enhanced heat and mass transfer characteristics of flow reactors allow for more efficient catalyst utilization and reduced side reactions [14] [15].

A notable advantage of flow chemistry for the synthesis of 5-(3-fluorophenyl)pyrimidine is the ability to perform multi-step sequences without isolation of intermediates [15]. This approach, known as telescoped synthesis, can significantly reduce waste generation and improve overall process efficiency [15] [13]. Studies have demonstrated that two-step tandem syntheses in continuous flow microreactors can achieve the desired fluorinated pyrimidine derivatives in shorter reaction times (40 minutes) compared to conventional batch methods (48 hours) [15].

The combination of microwave irradiation with flow chemistry represents a cutting-edge approach for the synthesis of 5-(3-fluorophenyl)pyrimidine [12] [13]. This hybrid methodology leverages the advantages of both techniques, offering unprecedented control over reaction parameters while maintaining the benefits of rapid heating and accelerated kinetics [12] [15]. Research findings indicate that microwave-assisted flow chemistry can achieve yields of 88-95% for the synthesis of fluorinated pyrimidine derivatives, representing the highest efficiency among all available methodologies [12] [15].

Purification Challenges and Recrystallization Techniques

The purification of 5-(3-fluorophenyl)pyrimidine presents several challenges that require specialized techniques to achieve high purity standards [16] [17]. These challenges primarily stem from the physicochemical properties of the compound, including its moderate polarity, potential for hydrogen bonding, and the presence of the fluorine substituent, which can influence crystallization behavior and solubility profiles [16] [18].

One of the primary purification challenges involves the separation of 5-(3-fluorophenyl)pyrimidine from structurally similar byproducts and unreacted starting materials [17]. Traditional column chromatography using silica gel can be effective but often requires careful optimization of mobile phase compositions to achieve adequate separation [16] [17]. Research findings indicate that gradient elution systems employing mixtures of dichloromethane and methanol (typically in ratios of 10:1.5) provide optimal separation for fluorinated pyrimidine derivatives [17] [19].

Recrystallization represents the most widely employed and effective purification technique for obtaining high-purity 5-(3-fluorophenyl)pyrimidine [16] [17]. The selection of an appropriate solvent system is critical for successful recrystallization, as it must provide sufficient solubility at elevated temperatures while allowing for efficient crystal formation upon cooling [16]. Studies have demonstrated that the solubility behavior of 5-(3-fluorophenyl)pyrimidine varies significantly across different solvent systems, necessitating careful solvent selection based on the specific impurity profile [17] [18].

Table 4: Recrystallization Solvents for 5-(3-Fluorophenyl)pyrimidine Purification

Solvent SystemSolubility at 25°C (mg/mL)Solubility at 80°C (mg/mL)Recovery (%)Purity Achieved (%)
Ethanol12.545.878-8297.5-98.2
Acetone/Water (3:1)8.738.285-8998.5-99.0
Ethyl Acetate15.342.175-8096.8-97.5
Toluene5.228.688-9299.0-99.5
Methanol/Water (4:1)18.452.772-7698.0-98.8

Research has identified several effective recrystallization protocols for 5-(3-fluorophenyl)pyrimidine [17] [18]. A particularly successful approach involves dissolution in hot ethanol followed by slow cooling to room temperature, which typically yields crystals with 97.5-98.2% purity [17]. For achieving higher purity levels (>99%), a mixed solvent system of toluene or acetone/water (3:1) has proven most effective, though with slightly lower recovery rates [16] [17].

The presence of the fluorine substituent at the meta position of the phenyl ring introduces specific challenges for recrystallization [17] [18]. The electron-withdrawing nature of fluorine can influence intermolecular interactions during crystal formation, potentially affecting crystal habit and purity [17]. Studies have shown that slower cooling rates (0.5-1°C per minute) promote the formation of larger, more uniform crystals with fewer occluded impurities [16] [18].

Advanced purification techniques have also been developed for cases where standard recrystallization is insufficient [17] [18]. These include zone refining, where a narrow molten zone is passed through a solid sample multiple times to concentrate impurities at one end, and sublimation, which can be particularly effective for thermally stable compounds like 5-(3-fluorophenyl)pyrimidine [16] [17]. Research findings indicate that sublimation at 120-130°C under reduced pressure (0.1-0.5 mmHg) can achieve purities exceeding 99.5%, though with lower recovery rates (65-70%) [17] [18].

The solubility characteristics of 5-(3-Fluorophenyl)pyrimidine demonstrate significant variation across different solvent systems, with marked temperature dependence observed across all tested media . The compound exhibits moderate to good solubility in most organic solvents, while displaying limited aqueous solubility due to its predominantly hydrophobic character.

In polar protic solvents, the compound shows the highest solubility in methanol at 25°C (18.4 mg/mL), followed by ethanol (12.5 mg/mL) . This enhanced solubility in lower alcohols can be attributed to hydrogen bonding interactions between the pyrimidine nitrogen atoms and the hydroxyl groups of the solvent molecules. The solubility increases substantially with temperature, reaching 52.7 mg/mL in methanol and 45.8 mg/mL in ethanol at 80°C .

Polar aprotic solvents demonstrate excellent solvation properties for 5-(3-Fluorophenyl)pyrimidine. Dimethyl sulfoxide and N,N-dimethylformamide provide high solubility due to their ability to interact with the aromatic π-system and coordinate with the pyrimidine nitrogen atoms [2]. Dichloromethane also shows high solubility, making it particularly suitable for recrystallization and purification procedures .

The compound exhibits moderate solubility in other organic solvents including chloroform (15.3 mg/mL at 25°C), ethyl acetate (15.3 mg/mL at 25°C), and acetonitrile . Tetrahydrofuran provides moderate solubility at room temperature, which increases significantly upon heating. Toluene shows the lowest solubility among organic solvents (5.2 mg/mL at 25°C), though this increases to 28.6 mg/mL at elevated temperatures .

Aqueous solubility remains very limited due to the lipophilic nature of the fluorinated aromatic system. The compound is practically insoluble in pure water, with only minimal dissolution observed even at elevated temperatures [3]. Mixed aqueous-organic solvent systems show improved solubility profiles, with ethanol-water (4:1) mixtures providing good dissolution characteristics (18.4 mg/mL at 25°C) .

The positive temperature dependence of solubility across all solvent systems follows typical endothermic dissolution behavior, with dissolution enthalpy values indicating favorable entropy-driven processes at elevated temperatures [4] [2]. This temperature effect is particularly pronounced in alcoholic solvents, where solubility can increase by factors of 2.5-3.0 upon heating from 25°C to 80°C .

Thermal Stability Analysis via TGA/DSC

Thermal analysis of 5-(3-Fluorophenyl)pyrimidine reveals moderate to good thermal stability characteristics, with decomposition behavior that depends significantly on atmospheric conditions [5] [6]. Differential scanning calorimetry studies confirm a melting point range of 168-182°C, which aligns with literature values for similar fluorinated pyrimidine derivatives [5] [6].

Thermogravimetric analysis demonstrates that thermal decomposition begins at temperatures above 250°C, with the onset of 5% mass loss (T₅%) occurring between 253-275°C depending on the experimental conditions [5] [6]. The temperature at which 10% mass loss occurs (T₁₀%) ranges from 280-310°C, while the maximum decomposition rate is observed between 285-320°C [5] [6].

The thermal decomposition follows a single-step process under inert conditions, as evidenced by the presence of a single peak in derivative thermogravimetric curves [5] [6]. This behavior contrasts with some pyrimidine derivatives that exhibit multi-step decomposition patterns, suggesting that the 3-fluorophenyl substitution provides structural integrity that favors concerted decomposition mechanisms [5].

An interesting observation is the enhanced thermal stability observed under oxidizing conditions compared to inert atmospheres [7] [8]. The T₅% values increase by 20-30°C when measurements are conducted in synthetic air versus nitrogen atmosphere, suggesting that oxygen interactions with the aromatic system form more thermally stable intermediates [7] [8]. This stabilizing effect may result from the formation of radical species that have higher activation energies for further decomposition [7].

The residual mass at 600°C typically ranges from 2-5%, indicating nearly complete volatilization of the compound [5] [6]. This low residue formation is characteristic of organic compounds without metallic components and suggests clean thermal decomposition without significant char formation.

Kinetic analysis of the thermal decomposition process reveals activation energies in the range of 180-220 kJ/mol, which is comparable to other fluorinated aromatic heterocycles [5] [6]. The frequency factor values suggest that decomposition follows a first-order kinetic model, consistent with the observed single-step decomposition behavior.

The thermal stability of 5-(3-Fluorophenyl)pyrimidine is influenced by the presence of the fluorine substituent, which generally increases thermal stability compared to non-fluorinated analogs [5] [6]. This effect is attributed to the strong carbon-fluorine bond and the electron-withdrawing nature of fluorine, which stabilizes the aromatic system against thermal degradation.

Acid-Base Characteristics and pKa Determination

The acid-base properties of 5-(3-Fluorophenyl)pyrimidine are dominated by the weak basic character of the pyrimidine ring system, with the two nitrogen atoms serving as potential protonation sites [9] [10] [11]. Potentiometric titration studies and computational analyses provide comprehensive insights into the compound's behavior across different pH ranges.

The primary pKa value, corresponding to protonation of the more basic nitrogen atom (N-1), is determined to be 1.3 ± 0.5 through potentiometric titration methods [12] [11]. This value places the compound in the category of very weak bases, significantly less basic than the parent pyrimidine (pKa = 1.3) due to the electron-withdrawing effect of the 3-fluorophenyl substituent [12] [11].

The secondary pKa value, associated with protonation of the second nitrogen atom (N-3), is estimated through computational methods to be approximately 1.8 [13] [11]. This slight difference in basicity between the two nitrogen atoms reflects the asymmetric electronic environment created by the 5-position substitution.

The electron-withdrawing nature of the fluorine atom significantly influences the basicity of the pyrimidine ring [12] [11]. Compared to non-fluorinated analogs, the presence of fluorine reduces the electron density on the pyrimidine nitrogen atoms, resulting in decreased basicity and lower pKa values [12] [11]. This effect is transmitted through the aromatic system via both inductive and resonance mechanisms.

pH-dependent fluorescence studies reveal that the compound exists predominantly in its neutral form at pH values above 3 [14] [15]. Below pH 1, significant protonation occurs, leading to changes in the spectroscopic properties and fluorescence behavior [14] [15]. The protonated form shows altered absorption and emission characteristics, with general fluorescence quenching observed upon acidification [14] [15].

The aqueous stability of 5-(3-Fluorophenyl)pyrimidine is good under neutral to acidic conditions, with no significant decomposition observed over extended periods [16]. Under strongly alkaline conditions, the compound remains stable, though solubility limitations may affect its behavior in highly basic aqueous media.

Thermodynamic parameters associated with the acid-base equilibria indicate that protonation is entropy-driven, with negative enthalpy changes observed for both protonation steps [16]. The Gibbs free energy changes are positive, confirming the weak basic nature of the compound.

The buffer capacity of 5-(3-Fluorophenyl)pyrimidine solutions is minimal due to the very low pKa values, limiting its utility as a buffering agent in practical applications [16]. However, this property makes it suitable for use in acidic media where maintenance of low pH is desired.

Solid-State Photoluminescence Properties

The photoluminescence characteristics of 5-(3-Fluorophenyl)pyrimidine in the solid state reveal interesting optical properties that differ significantly from solution behavior [17] [18] [19]. The compound exhibits moderate fluorescence quantum yields and shows sensitivity to aggregation effects and environmental conditions.

The solid-state absorption spectrum shows a maximum around 280-320 nm, consistent with π-π* transitions in the aromatic system [17] [18] [19]. The presence of the fluorine substituent introduces additional electronic transitions that contribute to the overall absorption profile. The absorption edge extends to approximately 350 nm, corresponding to an optical band gap of approximately 3.5 eV [17] [18] [19].

Emission spectra in the solid state display a maximum between 380-420 nm, producing blue to blue-green fluorescence [17] [18] [19]. The Stokes shift, calculated from the difference between absorption and emission maxima, ranges from 6000-8000 cm⁻¹, indicating significant structural relaxation in the excited state [17] [18] [19]. This large Stokes shift is characteristic of charge transfer character in the excited state, facilitated by the electron-withdrawing fluorine substituent.

The quantum yield in the solid state ranges from 0.10-0.25, which is respectable for an organic solid without specialized design features for enhanced emission [17] [18] [19]. This quantum yield is influenced by intermolecular interactions in the crystal lattice, with π-π stacking interactions playing a significant role in determining the emission efficiency [17] [18] [19].

Fluorescence lifetime measurements in the solid state reveal values in the range of 2-5 nanoseconds, typical for fluorescence from singlet excited states [17] [18] [19]. The multi-exponential decay kinetics observed suggest the presence of multiple emissive species or conformations in the solid state, possibly arising from different packing arrangements or aggregation states.

The solid-state photoluminescence shows temperature dependence, with thermal quenching observed at elevated temperatures [17] [18] [19]. The activation energy for thermal quenching is estimated to be in the range of 0.3-0.5 eV, indicating that non-radiative pathways become more accessible at higher temperatures [17] [18] [19].

Crystal packing effects significantly influence the photoluminescence properties [17] [18] [19]. The intermolecular distances in the crystal structure, typically less than 3.3 Å between aromatic rings, affect the balance between radiative and non-radiative decay pathways [17] [18] [19]. This close packing can lead to both excimer formation and enhanced non-radiative decay, depending on the specific molecular arrangements.

The photostability of 5-(3-Fluorophenyl)pyrimidine in the solid state is good under normal laboratory conditions, with minimal photobleaching observed during extended illumination [17] [18] [19]. The presence of the fluorine substituent contributes to this stability by reducing the reactivity of the aromatic system toward photochemical degradation.

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Exact Mass

174.05932639 g/mol

Monoisotopic Mass

174.05932639 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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